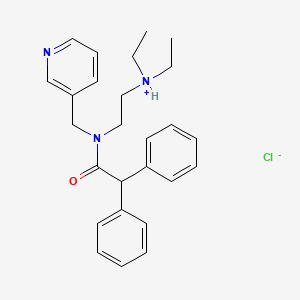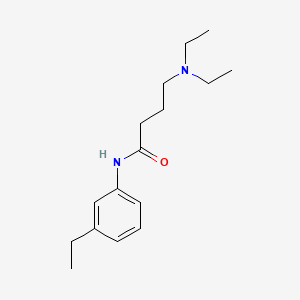![molecular formula C21H31ClN6O4 B13789062 L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- is a synthetic peptide derivative known for its significant role in biochemical research. This compound is particularly noted for its ability to inhibit thrombin, a key enzyme in the blood coagulation process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- typically involves the following steps:
Formation of the peptide bond: This step involves coupling L-prolinamide with D-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the chloroacetyl group: The chloroacetyl group is introduced through a reaction with chloroacetyl chloride in the presence of a base like triethylamine.
Addition of the guanidine group: The guanidine group is added by reacting the intermediate with an appropriate guanidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Análisis De Reacciones Químicas
Types of Reactions
L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloroacetyl group.
Aplicaciones Científicas De Investigación
L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- has several scientific research applications:
Chemistry: Used as a reagent in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Employed in studies involving enzyme inhibition, particularly thrombin inhibition.
Medicine: Investigated for its potential as an anticoagulant and in the treatment of thrombotic disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mecanismo De Acción
The compound exerts its effects by binding to the active site of thrombin, thereby inhibiting its activity. This inhibition prevents thrombin from converting fibrinogen to fibrin, a crucial step in blood clot formation. The molecular targets include the active site serine residue of thrombin, and the pathways involved are related to the coagulation cascade .
Comparación Con Compuestos Similares
Similar Compounds
D-Phenylalanyl-prolyl-arginyl Chloromethyl Ketone: Another thrombin inhibitor with a similar structure.
D-Phe-Pro-Arg-CH2Cl: A synthetic peptide with comparable inhibitory properties.
Uniqueness
L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- is unique due to its specific binding affinity and irreversible inhibition of thrombin. This makes it a valuable tool in biochemical research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H31ClN6O4 |
|---|---|
Peso molecular |
467.0 g/mol |
Nombre IUPAC |
chloromethyl (2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C21H31ClN6O4/c22-13-32-20(31)16(8-4-10-26-21(24)25)27-18(29)17-9-5-11-28(17)19(30)15(23)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,29)(H4,24,25,26)/t15-,16-,17-/m0/s1 |
Clave InChI |
FNTVXECDHALFMH-ULQDDVLXSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)OCCl |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)

![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)










